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Compound of Interest

Compound Name: Allyl p-toluenesulphonate

Cat. No.: B1266245

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl p-
toluenesulfonate, a key intermediate in organic synthesis. The document details its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering
valuable insights for its identification and utilization in research and development.

Chemical Structure and Properties

Allyl p-toluenesulfonate, also known as allyl tosylate, is an organic compound with the chemical
formula C10H1203S.[1] It possesses a molecular weight of 212.27 g/mol .[1] This compound is a
versatile reagent, often employed in the introduction of the allyl group in the synthesis of more
complex molecules.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for allyl p-
toluenesulfonate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (33C
NMR) atoms.
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The experimental 13C NMR spectrum of allyl p-toluenesulfonate has been reported and the

data is summarized in the table below.[1]

Chemical Shift (6) ppm

Assignment

144.9 C4 (Aromatic)
134.0 C1 (Aromatic)
131.9 C6 (Allyl)

129.9 C2, C2' (Aromatic)
127.9 C3, C3' (Aromatic)
119.3 C7 (Allyl)

70.3 C5 (Allyl)

21.6 C8 (Methyl)

While an experimental H NMR spectrum for allyl p-toluenesulfonate is not readily available in

public databases, a predicted spectrum can be derived based on established chemical shift

principles. The predicted chemical shifts and coupling patterns are presented below.

Predicted Chemical

Multiplicit Integration Assignment

Shift (6) ppm AELY . 2

7.80 Doublet 2H H2, H2' (Aromatic)

7.35 Doublet 2H H3, H3' (Aromatic)

5.80 Multiplet 1H H6 (Allyl)

5.25 Multiplet 2H H7 (Allyl)

4.60 Doublet 2H H5 (Allyl)

2.45 Singlet 3H H8 (Methyl)
Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. The predicted characteristic IR absorption
bands for allyl p-toluenesulfonate are listed below.

Wavenumber (cm—?) Intensity Assignment

=C-H stretch (alkene and

3100-3000 Medium _

aromatic)
2950-2850 Medium C-H stretch (alkyl)
1600-1475 Medium-Weak C=C stretch (aromatic)
1650 Medium-Weak C=C stretch (alkene)

S=0 asymmetric stretch
1360-1340 Strong

(sulfonate)

S=0 symmetric stretch
1180-1160 Strong

(sulfonate)
1100-1000 Strong S-O-C stretch

The strong absorptions corresponding to the S=0 stretching vibrations are characteristic of the
sulfonate ester functional group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. While a full experimental mass spectrum with detailed
fragmentation analysis is not publicly available, the existence of GC-MS data has been noted.
[1] The expected fragmentation would involve cleavage of the allyl group and the tosyl moiety.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy
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A sample of allyl p-toluenesulfonate (5-10 mg) would be dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), and transferred to an NMR tube. The spectrum would be
acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

A drop of neat liquid allyl p-toluenesulfonate would be placed between two potassium bromide
(KBr) or sodium chloride (NacCl) plates to form a thin film. The spectrum would be recorded
using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction. Electron ionization (El) is a common method
for generating ions. The resulting spectrum displays the mass-to-charge ratio (m/z) of the
parent ion and its fragments.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of allyl p-
toluenesulfonate.

Spectroscopic Analysis

Mass Spectrometry
Sample Preparation Data Interpretation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Summary of NMR data for Allyl p-toluenesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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